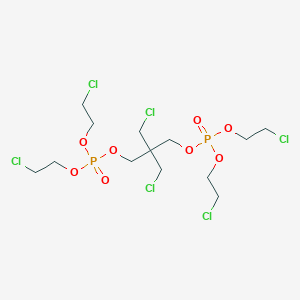
Ethirimol
Descripción general
Descripción
Ethirimol is a broad-spectrum insecticide used for controlling a variety of insect pests, including aphids, mites, whiteflies, and thrips. It is also used as a fungicide for controlling powdery mildew and black spot. This compound is a systemic insecticide, meaning it is taken up by the plant and distributed throughout the plant tissues. It is a member of the thiocarbamate family of insecticides, which are known for their low toxicity and low environmental impact.
Aplicaciones Científicas De Investigación
Agricultural Yield Improvement : Ethirimol seed dressings have been shown to increase the yields of various barley cultivars, such as Zephyr, Sultan, Julia, and Vada, particularly in combating brown rust (Jenkyn & Moffatt, 1975). It has also been effective in increasing grain yields in winter barley by promoting adventitious root and tiller production (Finney & Hall, 1972).
Disease Control : this compound is known to inhibit the formation of appressoria and other stages of mildew development in barley powdery mildew, possibly by interfering with adenine metabolism during primary infection (Hollomon, 1979). It has also been effective in controlling powdery mildew in barley and cucumber, leading to significant yield increases (Edgington, Reinbergs, & Shephard, 1972), (Wang Xin-sheng, 2011).
Ultrastructural Changes in Cells : this compound, along with another fungicide, propiconazole, has been observed to cause ultrastructural changes in barley epidermal cells, affecting the host-parasite system (Heller, Grossmann, Frenzel, & Hippe, 1990).
Impact on Fungal Strains : In laboratory experiments, this compound treatments induced a decrease in sensitivity and exerted a selection pressure on barley powdery mildew, affecting the competitive ability and sensitivity of different strains (Hollomon, 1978).
Cytological Effects : this compound may influence chromosome volume and root length in barley, suggesting its impact at the cellular level (Bennett, 1971).
Residue Dynamics : Research has been conducted on the degradation dynamics of this compound in cucumber and soil, providing insights into its environmental persistence and behavior (Wang Mengcen, W. Huiming, Qin Li, & Zhu Guonian, 2009).
Synthesis and Distribution : Studies on the synthesis of this compound report its yields and purity, indicating the efficiency of production processes (Ye Xin, 2010), (C. Ming, 2012). Additionally, studies have focused on the distribution of this compound in soil and its interaction with structural and textural factors (Collier, Graham-Bryce, Knight, & Coutts, 1979).
Safety and Hazards
Ethirimol is harmful in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended . In case of skin contact, it is advised to wash with plenty of water . If ingested, one should rinse the mouth with water and avoid inducing vomiting .
Mecanismo De Acción
Target of Action
Ethirimol is a pyrimidine fungicide It is known that this compound is a metabolite of bupirimate , and they share the same action mechanism .
Mode of Action
This compound interacts with its targets by inhibiting the activity of nucleotides such as adenine and metabolic agents like inosine . This interaction disrupts the nucleotide pool balance, thereby affecting the normal functioning of the target organisms .
Biochemical Pathways
This compound affects the adenine salvage pathway . By inhibiting the activity of adenine, this compound disrupts the balance of the nucleotide pool, leading to an increase in the adenine salvage pathway
Pharmacokinetics
This compound has a moderate water solubility and a low volatility . It is moderately persistent in soils and water bodies and is moderately mobile . These properties impact the bioavailability of this compound, allowing it to be present in the environment for extended periods and to be transported to its target sites.
Result of Action
It is known that this compound can affect root growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can resist pesticide losses caused by environmental factors, making it effective for long durations . .
Análisis Bioquímico
Biochemical Properties
Ethirimol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme adenosine deaminase . This inhibition affects the activity of nucleotides such as adenine and metabolic agents like inosine
Cellular Effects
It has been observed that this compound can have an impact on various types of cells and cellular processes . For instance, it has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound is susceptible to photodegradation and degrades extensively in soil to yield CO2 and unextractable soil-bound residues . Its half-life ranges from 0.6 to 14.5 days
Metabolic Pathways
This compound is involved in several metabolic pathways. Its metabolism in plants and animals is extensive, yielding up to 16 metabolites . The metabolic pathways of this compound include N-dealkylation and hydroxylation of the butyl group
Transport and Distribution
This compound is moderately mobile in soils and water bodies
Propiedades
IUPAC Name |
5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXLROWFHWFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041927 | |
| Record name | Ethirimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23947-60-6 | |
| Record name | Ethirimol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23947-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethirimol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023947606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethirimol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethirimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethirimol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIRIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF86Y4NA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)




![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)



